molecular formula C16H19N3O2 B2958771 (E)-3-(furan-2-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 2035036-65-6

(E)-3-(furan-2-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2958771
CAS No.: 2035036-65-6
M. Wt: 285.347
InChI Key: COXOTGHFCDROQT-VOTSOKGWSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone system. Its structure includes:

  • 1-Methyl-1H-pyrazol-3-yl-substituted piperidine: A nitrogen-containing bicyclic system that may confer steric bulk and influence pharmacokinetic properties.
  • (E)-prop-2-en-1-one backbone: A planar enone system that facilitates π-π interactions and hydrogen bonding.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-10-8-15(17-18)13-4-2-9-19(12-13)16(20)7-6-14-5-3-11-21-14/h3,5-8,10-11,13H,2,4,9,12H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXOTGHFCDROQT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one, a derivative of pyrazole and furan, has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight258.32 g/mol
SMILESCc1n[nH]c(=N)c1C(=C/C(=O)O)c2ccco2

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluating related pyrazole derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against human cancer cell lines such as HCT116 and A549. These findings suggest that this compound may possess similar activity, warranting further investigation into its anticancer potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. The presence of the furan ring is known to enhance the antimicrobial efficacy of compounds.

Research Findings:
In a comparative analysis, several derivatives were tested against common bacterial strains. The results indicated that compounds with similar structural motifs displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways: Compounds with pyrazole structures often act as inhibitors of various enzymes involved in cancer metabolism.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms: The furan component may disrupt bacterial cell membranes or interfere with metabolic pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound.

Toxicity Studies:
Preliminary studies suggest a favorable safety profile with low cytotoxicity in normal human cell lines at therapeutic concentrations . Further investigations are necessary to establish a comprehensive toxicity profile.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Substituents Molecular Features Potential Implications Reference
(E)-3-(Furan-2-yl)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one (7a) Dual furan-2-yl groups, 4-nitrophenyl, methylpyrazole Enhanced electron-withdrawing effects from nitro group; increased aromaticity from dual furans May exhibit stronger binding to electron-deficient targets (e.g., nitroreductases)
(2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Adamantane, diphenylpyrazole High lipophilicity from adamantane; steric bulk from diphenyl groups Improved membrane permeability but reduced solubility
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl, methoxyphenyl Halogen atoms (Cl) enhance electrophilicity; methoxy group improves solubility Potential antimicrobial or anticancer activity via halogen interactions
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Triazole, piperidinylphenyl Triazole enhances metal-binding capacity; piperidine increases basicity Possible applications in metalloenzyme inhibition
(E)-1-(3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one Fluorinated benzyloxy and propoxy groups Fluorine atoms improve bioavailability and metabolic stability Likely CNS activity due to fluorinated substituents

Key Observations :

  • Lipophilicity vs. Solubility : Adamantane in increases logP but may reduce aqueous solubility, whereas methoxy groups in balance hydrophobicity.
  • Heterocyclic Diversity : Pyrazole (target compound), triazole , and furan moieties modulate electronic and steric profiles, influencing target selectivity.

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